Eberconazole nitrate
Overview
Description
Eberconazole nitrate is an antifungal drug . As a 1% topical cream, it is an effective treatment for dermatophytosis, candidiasis, and pityriasis . It was approved for use in Spain in 2015 and is sold under the trade name Ebernet .
Synthesis Analysis
The key intermediate for the preparation of Eberconazole is 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid (V), which is prepared by catalytic hydrogenation of 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid (VI). The intermediate (VI) is prepared by hydrolysis of its methyl ester obtained by a Wittig reaction between 3,5-dichlorobenzaldehyde and the ylure of phosphor of the bromide of [(2-metoxycarbonyl)phenyl]-methyl]triphenylphosphonium .
Molecular Structure Analysis
Eberconazole nitrate is a dichlorinated imidazole derivative . Its molecular formula is C18H14Cl2N2 .
Chemical Reactions Analysis
An isocratic ion-pair reversed phase high-performance liquid chromatography-ultraviolet (RP-HPLC-UV) method for analysis of Eberconazole nitrate in bulk and in pharmaceutical dosage forms has been developed and validated .
Physical And Chemical Properties Analysis
Eberconazole nitrate is a dichlorinated imidazole derivative with antifungal activity . Its molecular weight is 329.22 g/mol .
Scientific Research Applications
1. Stability Analysis and Method Development
Eberconazole nitrate (EBZ) has been studied for its stability under various conditions using High-Performance Liquid Chromatography (HPLC). A Quality by Design (QbD) approach facilitated the development of a method to analyze EBZ's stability when exposed to conditions like hydrolytic, oxidative, thermal, and photolytic stress. This research is crucial for understanding the degradation kinetics of EBZ in different environments (Krishna et al., 2016).
2. Improved Synthesis Process
Innovations in the synthesis of Eberconazole nitrate have been explored to optimize the production process. A new synthetic route was designed to improve the overall yield and efficiency of production, demonstrating the potential for more efficient industrial production of EBZ (L. Jinping et al., 2013).
3. Topical Delivery Development
Research has investigated the use of ethyl cellulose microsponges as topical carriers for EBZ, aimed at controlled release and enhanced cutaneous drug deposition. This study highlights the development of pharmaceutical topical carriers that can potentially improve the efficacy of EBZ in antifungal therapy (Bothiraja et al., 2014).
4. Analytical Method Validation
The development and validation of a stability-indicating HPLC method for the estimation of EBZ in various formulations under stress conditions were achieved. This method is pivotal in ensuring the purity and quality of EBZ in pharmaceutical preparations (Sharma et al., 2013).
5. Comparative Efficacy Studies
EBZ has been compared with other antifungal agents, like terbinafine hydrochloride, in terms of efficacy and safety in treating localized tinea corporis and cruris. Such comparative studies are essential for determining the relative effectiveness of different antifungal treatments (Choudhary et al., 2014).
6. Antifungal Activity Analysis
In vitro studies have compared EBZ's antifungal activity with other topical agents, like clotrimazole and ketoconazole, against strains of dermatophytes. These studies are critical for understanding the spectrum of activity and potency of EBZ compared to other antifungal medications (Fernández-Torres et al., 2003).
7. Safety and Tolerability Evaluation
Clinical trials have been conducted to evaluate the topical and general tolerability, sensitization potential, and systemic availability of EBZ cream. This research is vital for assessing the safety profile of EBZ in clinical applications (Barbanoj et al., 2005).
8. Pharmacological Profile and Effectiveness
The preclinical pharmacological profile of Eberconazole has been reviewed, focusing on its broad-spectrum antifungal activity and effectiveness against various fungi and yeasts. This includes studies on its mechanism of action, anti-inflammatory properties, and safety profile in preclinical models, providing comprehensive insights into its therapeutic potential (Moodahadu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMSVRBAXJSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926597 | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eberconazole nitrate | |
CAS RN |
130104-32-4 | |
Record name | Eberconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130104-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eberconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBERCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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